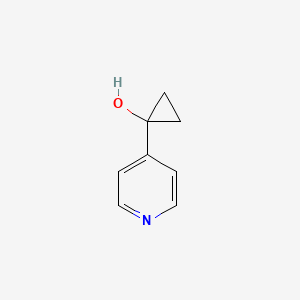

1-(Pyridin-4-yl)cyclopropan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

1-pyridin-4-ylcyclopropan-1-ol |

InChI |

InChI=1S/C8H9NO/c10-8(3-4-8)7-1-5-9-6-2-7/h1-2,5-6,10H,3-4H2 |

InChI Key |

UWUGMNSKLAKDDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=NC=C2)O |

Origin of Product |

United States |

Scaffold Based Design:

The 1-(pyridin-4-yl)cyclopropan-1-ol core can serve as a versatile scaffold for the development of new functional molecules. By systematically introducing different functional groups at various positions on the pyridine (B92270) and cyclopropane (B1198618) rings, libraries of compounds can be generated and screened for desired activities. This "scaffold-linker-functional group" approach allows for the exploration of chemical space around a central core structure. nih.gov

Bioisosteric Replacement:

In medicinal chemistry, bioisosteric replacement is a common strategy to improve the properties of a lead compound. For example, the cyclopropyl (B3062369) group itself is often used as a bioisostere for a vinyl group or a carbonyl group due to its similar size and electronic properties. hyphadiscovery.com Within the 1-(pyridin-4-yl)cyclopropan-1-ol framework, substituents on the pyridine (B92270) ring can be replaced with other groups that have similar steric and electronic characteristics to fine-tune the molecule's properties.

Exploiting Stereochemistry:

As discussed in section 6.3, stereochemistry is a critical determinant of biological activity. The targeted synthesis of specific stereoisomers of 1-(pyridin-4-yl)cyclopropan-1-ol derivatives is a key design principle for developing potent and selective drugs. Enzymatic and asymmetric catalytic methods offer powerful tools for achieving high stereocontrol in the synthesis of these compounds. wpmucdn.comnih.govacs.org

Four in One Molecular Design:

A more advanced design principle involves the integration of multiple functional units into a single molecule to achieve a specific function. For example, a "four-in-one" molecular design has been reported for a hemicyanine-based modular scaffold that integrates a stimuli-responsive unit, a ¹O₂-generating unit, a ¹O₂-capturing unit, and a luminescent unit. nih.gov A similar modular approach could be envisioned for 1-(pyridin-4-yl)cyclopropan-1-ol derivatives, where different functional components are attached to the core scaffold to create molecules with unique reactivity or imaging capabilities.

By applying these design principles, chemists can rationally modify the structure of this compound to create new compounds with optimized properties for a wide range of applications, from pharmaceuticals to materials science.

Computational and Theoretical Investigations of 1 Pyridin 4 Yl Cyclopropan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Pyridin-4-yl)cyclopropan-1-ol, these calculations reveal details about its stability, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) Studies of Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netaps.org By applying DFT, researchers can determine the optimized geometry of this compound in its ground state, providing precise bond lengths and angles. These studies often employ basis sets like B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating their roles as potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Furthermore, DFT calculations provide insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom, while the LUMO would likely be distributed over the pyridine ring.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value |

| Total Energy (Hartree) | -478.123456 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.34 |

Note: The values presented in this table are hypothetical and are intended to be representative of typical DFT calculation results for similar organic molecules.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is instrumental in predicting spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Chemical Shifts: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT can predict the ¹H and ¹³C NMR spectra. rsc.orgnih.gov For this compound, theoretical calculations can help in the assignment of complex spectral patterns, especially for the protons and carbons in the cyclopropyl (B3062369) and pyridyl groups. unomaha.edustolaf.edu The peculiar upfield shift of cyclopropane (B1198618) protons is a well-studied phenomenon that can be rationalized through theoretical analysis of shielding effects. nih.gov

Vibrational Frequencies: The vibrational frequencies of this compound can be computed to simulate its infrared (IR) and Raman spectra. researchgate.netscirp.org These calculations help in assigning the observed absorption bands to specific vibrational modes, such as the O-H stretch of the alcohol, the C=N and C=C stretching vibrations of the pyridine ring, and the characteristic ring-breathing modes of the cyclopropane ring. derpharmachemica.com Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3550 |

| C-H Stretch (Aromatic) | 3050-3100 |

| C-H Stretch (Cyclopropyl) | 3000-3080 |

| C=N Stretch (Pyridine) | 1610 |

| C=C Stretch (Pyridine) | 1580, 1490 |

| C-O Stretch | 1150 |

| Cyclopropane Ring Breathing | 1020 |

Note: These are representative theoretical frequencies and may differ from experimental values.

Reaction Mechanism Elucidation through Transition State Calculations

Understanding how a molecule reacts is a central theme in chemistry. Computational methods allow for the detailed exploration of reaction pathways and the identification of transient species like transition states.

Potential Energy Surface Mapping and Activation Barrier Determination

The potential energy surface (PES) is a conceptual map that describes the energy of a chemical system as a function of its geometry. iupac.orgwayne.edunih.gov By mapping the PES for reactions involving this compound, chemists can identify the most likely reaction pathways. A key application is in studying the ring-opening reactions of the cyclopropane ring, which can be initiated by acid or electrophilic attack.

Transition state theory is used to find the lowest energy path from reactants to products. The geometry of the transition state, which represents the highest point on this path, can be located using various optimization algorithms. The energy difference between the reactants and the transition state is the activation barrier, a crucial factor in determining the reaction rate. researchgate.netmdpi.com For instance, the acid-catalyzed ring-opening of the cyclopropanol (B106826) moiety would proceed through a protonated intermediate, and the subsequent C-C bond cleavage would involve a specific transition state whose structure and energy can be precisely calculated.

Elucidation of Regioselectivity and Stereoselectivity in Chemical Reactions

Many reactions can yield more than one product. Computational studies are invaluable for predicting and explaining the regioselectivity and stereoselectivity of such reactions. researchgate.net For this compound, reactions involving the pyridine ring, such as electrophilic aromatic substitution, could occur at different positions. By calculating the activation energies for the formation of different intermediates, the preferred site of reaction can be determined.

Similarly, if a reaction creates a new stereocenter, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the diastereomeric or enantiomeric excess. This is particularly relevant for reactions at the chiral carbon of the cyclopropanol group.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, can significantly influence its properties and reactivity.

Conformational analysis of this compound involves identifying the different stable spatial arrangements of its atoms. This is typically done by systematically rotating the single bonds, such as the bond connecting the cyclopropyl group to the pyridine ring, and calculating the energy of each conformation. This process reveals the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. escholarship.orgarxiv.orgmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's vibrations, rotations, and conformational changes in a simulated environment, such as in a solvent. rug.nlnih.gov This allows for the study of how the molecule's structure fluctuates and how it interacts with its surroundings, providing insights that are complementary to the static picture from quantum chemical calculations.

Exploring Conformational Landscapes and Preferred Geometries

Currently, there is a notable absence of published computational studies specifically detailing the conformational landscape and preferred geometries of this compound. Theoretical explorations using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory would be required to elucidate the potential conformers and their relative energies. Such studies would involve rotating the bonds between the cyclopropyl and pyridinyl rings, as well as the hydroxyl group, to map the potential energy surface. The resulting data would reveal the most stable, low-energy conformations of the molecule, which are crucial for understanding its chemical behavior and interactions.

Simulating Dynamic Behavior and Intermolecular Interactions

Detailed molecular dynamics (MD) simulations for this compound are not available in the current scientific literature. MD simulations would provide valuable insights into the molecule's behavior over time, including its vibrational modes, rotational dynamics, and interactions with solvent molecules. By simulating the system at various temperatures and pressures, researchers could predict its diffusion coefficients, radial distribution functions, and other dynamic properties. This information is essential for understanding how the molecule behaves in a condensed phase.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Models for Chemical Transformations

No specific Quantitative Structure-Reactivity Relationship (QSRR) models have been developed for this compound. QSRR studies aim to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity. For this compound, such models could predict its reactivity in various chemical transformations based on calculated molecular descriptors like electronic properties (e.g., HOMO-LUMO gap), steric parameters, and topological indices. The development of these models would require a dataset of experimentally determined reaction rates for a series of related compounds.

Analysis of Intermolecular Interactions, Hydrogen Bonding, and Aromatic Stacking

A detailed analysis of the intermolecular interactions of this compound, including hydrogen bonding and aromatic stacking, has not been a specific focus of published research. The molecule possesses a hydroxyl group, which can act as a hydrogen bond donor and acceptor. The pyridinyl ring, being an aromatic system, can participate in π-π stacking interactions. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could be employed to characterize and quantify these interactions. Understanding these non-covalent forces is fundamental to predicting the crystal packing, solubility, and biological activity of the compound.

Structure Reactivity and Structure Property Relationships of 1 Pyridin 4 Yl Cyclopropan 1 Ol Derivatives

Influence of Substituents on the Electronic and Steric Properties of the Cyclopropane (B1198618) Ring

The cyclopropane ring, with its inherent strain and unique bonding characteristics, is highly sensitive to the electronic and steric effects of substituents. The bonding in cyclopropane is often described using the Walsh model, which depicts a combination of sp²-hybridized orbitals and p-orbitals, giving the C-C bonds significant π-character. wikipedia.org This feature allows for electronic communication between substituents on the ring.

Electronic Effects:

The introduction of substituents onto the cyclopropane ring of 1-(pyridin-4-yl)cyclopropan-1-ol can significantly alter its electronic properties. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the stability of intermediates and transition states in reactions involving the cyclopropane ring.

For instance, in reactions proceeding through cationic intermediates, such as ring-opening reactions, the electronic nature of substituents plays a crucial role. Studies on arylcyclopropane cation radicals have shown that electronic effects on nucleophilic substitution regiochemistry and rate constants are substantial for substituents on both the cyclopropane moiety and the aryl ring. acs.org

A parabolic Hammett plot is often observed in the ring-opening reactions of electrophilic cyclopropanes (ECPs) with nucleophiles. nih.gov This indicates that both electron-donating and electron-withdrawing substituents on an aryl group attached to the cyclopropane ring can accelerate the reaction compared to an unsubstituted aryl group. nih.govresearchgate.net This phenomenon is attributed to the stabilization of the transition state through different mechanisms. Electron-donating groups can stabilize a developing positive charge, while electron-withdrawing groups can stabilize a developing negative charge on the cyclopropane ring during the reaction.

| Substituent on Cyclopropane | Electronic Effect | Influence on Reactivity |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Stabilizes adjacent carbocations through hyperconjugation with the Walsh orbitals of the cyclopropane ring. | Can accelerate reactions proceeding through cationic intermediates. wikipedia.org |

| Electron-Withdrawing Group (e.g., -CN, -COOR) | Polarizes the cyclopropane bonds, making them more susceptible to nucleophilic attack. | Can enhance reactivity towards nucleophiles in ring-opening reactions. nih.gov |

Steric Effects:

The steric bulk of substituents on the cyclopropane ring can direct the approach of reagents and influence the stereochemical outcome of reactions. In nucleophilic substitution reactions on substituted arylcyclopropane cation radicals, steric effects have been found to be relatively small, with nucleophilic attack occurring with high regioselectivity at the more substituted carbon atom. acs.org However, in other reaction types, steric hindrance can play a more significant role in determining reaction pathways and selectivity. For example, in enzymatic reactions, the size and shape of the substrate are critical for fitting into the active site of the enzyme.

Impact of Pyridine (B92270) Ring Substitution on the Electronic Density and Reactivity of the Compound

The pyridine ring, being an aromatic heterocycle, has a distinct electronic distribution that can be modulated by substituents. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a π-deficient ring system. This inherent electronic nature makes the pyridine ring and its attached functional groups susceptible to electronic perturbations by substituents.

Electronic Density:

Substituents on the pyridine ring of this compound can significantly alter the electron density of the entire molecule. Electron-donating groups (EDGs) at the 4-position of the pyridine ring increase the electron density on the ring and, by extension, can influence the electronic properties of the attached cyclopropyl (B3062369) alcohol moiety. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the pyridine ring.

| Substituent on Pyridine Ring (at position 4) | Hammett Constant (σp) | Effect on Electronic Density of Pyridine Ring | Predicted Impact on the Cyclopropyl Moiety |

| -N(CH₃)₂ | -0.83 | Strong electron-donating | Increases electron density, potentially affecting the acidity of the cyclopropanol (B106826) proton. |

| -OCH₃ | -0.27 | Electron-donating | Modulates the electronic properties of the cyclopropane ring. |

| -H | 0.00 | Reference | Baseline electronic properties. |

| -Cl | 0.23 | Electron-withdrawing | Decreases electron density, potentially making the pyridine nitrogen a weaker Lewis base. |

| -NO₂ | 0.78 | Strong electron-withdrawing | Significantly decreases electron density, affecting the overall reactivity. |

Note: Hammett constants (σp) are a measure of the electronic effect of a substituent in the para position of a benzene (B151609) ring and are used here as an approximation for the 4-position of a pyridine ring. wikipedia.orgutexas.edu

Reactivity:

The changes in electronic density directly translate to altered reactivity. For example, increasing the electron density on the pyridine ring through the introduction of EDGs would enhance its nucleophilicity and its ability to coordinate to metal centers. In contrast, EWGs would decrease its nucleophilicity.

In the context of drug design, modifying the pyridine ring with different substituents can be a key strategy to optimize the binding affinity of the molecule to its biological target. A study on pyrazinone-based CRF(1) receptor antagonists showed that a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group contributed to the potency and improved in vivo properties of the compound. nih.gov This highlights how subtle changes to the substitution pattern on a pyridine ring can have a profound impact on biological activity.

Stereochemical Effects on Reaction Pathways, Selectivity, and Chemical Properties

Recent advancements have enabled the stereoselective synthesis of pyridine-functionalized cyclopropanes. wpmucdn.comnih.gov Biocatalytic strategies using engineered hemoproteins have been developed for the asymmetric cyclopropanation of olefins, providing access to optically active mono- and diarylcyclopropanes incorporating a pyridine moiety with high stereoselectivity and enantiodivergent selectivity. wpmucdn.comnih.govacs.orgnih.gov

The diastereoselectivity of cyclopropanation reactions can also be influenced by chiral auxiliaries. For instance, the reaction of pyridinium (B92312) ylides bearing an 8-phenylmenthyl ester group with β-substituted methylidenemalononitriles affords activated cyclopropanes with high diastereoselectivity. researchgate.net The use of 4-methoxypyridine (B45360) in place of pyridine was found to increase the selectivity, demonstrating the interplay between electronic effects of the pyridine substituent and the stereochemical outcome. researchgate.net

The specific stereoisomer of a this compound derivative can have a profound impact on its biological activity. In drug discovery, it is common for one enantiomer of a chiral drug to be significantly more active than the other, or for the two enantiomers to have different pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a drug molecule.

| Stereochemical Feature | Impact on Reaction Pathways and Properties |

| Enantiomers | Can exhibit different biological activities and metabolic fates due to stereospecific interactions with chiral biological macromolecules. |

| Diastereomers | Have different physical properties (e.g., melting point, solubility) and can exhibit different reactivity and selectivity in chemical transformations. |

| Conformational Isomers | The preferred conformation can influence the accessibility of reactive sites and the overall shape of the molecule, affecting its binding to receptors. |

Correlation between Molecular Structure and Observable Spectroscopic Signatures

The spectroscopic properties of this compound derivatives provide a powerful tool for structure elucidation and for understanding the electronic environment of the molecule. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative. While specific spectroscopic data for this compound is not widely published, we can predict its characteristic signatures based on the known properties of its constituent functional groups and related structures. chemscene.com

¹H NMR Spectroscopy:

The proton NMR spectrum would be expected to show characteristic signals for the pyridine and cyclopropane protons. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts of these protons would be sensitive to the nature and position of any substituents on the pyridine ring. The cyclopropane protons would appear in the upfield region (typically δ 0.5-1.5 ppm) due to the shielding effect of the ring current. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would provide information about the carbon skeleton of the molecule. The pyridine carbons would resonate in the aromatic region (typically δ 120-150 ppm). The cyclopropane carbons would appear at relatively high field. The carbon bearing the hydroxyl group (C1 of the cyclopropane ring) would be deshielded compared to the other cyclopropane carbons.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. A broad O-H stretching band would be expected in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the pyridine and cyclopropane rings would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

The precise positions of these spectroscopic signals can be correlated with the electronic and steric environment of the molecule. For example, the introduction of an electron-withdrawing group on the pyridine ring would be expected to shift the signals of the pyridine protons and carbons to a lower field (higher ppm). Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict NMR chemical shifts and assist in the interpretation of experimental spectra. nih.gov

| Spectroscopic Technique | Expected Signature for this compound | Influence of Structural Modifications |

| ¹H NMR | Aromatic protons (δ 7.0-8.5), Cyclopropane protons (δ 0.5-1.5), Hydroxyl proton (variable). | Substituents on the pyridine ring will shift the aromatic proton signals. Substituents on the cyclopropane ring will affect the chemical shifts of the cyclopropyl protons. |

| ¹³C NMR | Aromatic carbons (δ 120-150), Cyclopropane carbons (upfield), C-OH carbon (deshielded). | Electronic effects of substituents will be reflected in the chemical shifts of the corresponding carbons. |

| IR | O-H stretch (3200-3600 cm⁻¹), Aromatic C-H stretch (~3100 cm⁻¹), Pyridine ring stretches (1400-1600 cm⁻¹). | The position and intensity of the O-H stretch can be influenced by hydrogen bonding. The pyridine ring vibrations can be affected by substitution. |

Design Principles for Modulating Chemical Reactivity based on Structural Modifications

The development of new molecules with tailored properties relies on a deep understanding of structure-activity relationships. For this compound derivatives, several design principles can be employed to modulate their chemical reactivity and biological activity.

Exploration of Novel Analogues and Derivatives of 1 Pyridin 4 Yl Cyclopropan 1 Ol

Rational Design and Synthesis of Diversified Chemical Scaffolds Incorporating the 1-(Pyridin-4-yl)cyclopropan-1-ol Moiety

The rational design of new molecular scaffolds is a cornerstone of modern drug discovery and materials science, aiming to create molecules with specific, predictable properties. nih.govmdpi.com Starting with the this compound core, diversified chemical scaffolds can be synthesized to introduce new functionalities and three-dimensional arrangements. One approach involves using the inherent reactivity of the cyclopropanol (B106826) group. For instance, acid- or transition-metal-catalyzed ring-opening reactions can transform the cyclopropyl (B3062369) ring into a linear chain, providing access to a different class of substituted pyridines.

Inspiration can be drawn from the synthesis of other complex structures, such as spiro compounds, which are valuable in drug discovery. nih.gov A synthetic strategy could involve the initial formation of the this compound moiety, followed by multi-step sequences to build additional rings onto the core structure. For example, the hydroxyl group could be converted into a leaving group, followed by intramolecular cyclization with a substituent placed elsewhere on the pyridine (B92270) ring to create fused or spirocyclic systems.

Computational tools play a significant role in this rational design process, allowing for the in silico evaluation of potential synthetic targets before their actual synthesis. nih.govnih.gov By modeling the geometric and electronic properties of potential derivatives, researchers can prioritize the synthesis of scaffolds with the highest likelihood of possessing desired characteristics.

A key synthetic precursor for these scaffolds is often the reaction between a suitable organometallic reagent and a ketone. The synthesis of this compound itself can be envisioned via the reaction of ethylmagnesium bromide with 4-cyanopyridine (B195900) in the presence of titanium(IV) isopropoxide (the Kulinkovich reaction) to form a titanacyclopropane intermediate which then reacts with another equivalent of 4-cyanopyridine, or more directly, by the addition of a cyclopropyl organometallic reagent to 4-acetylpyridine. These foundational reactions can be adapted to use substituted cyclopropyl reagents or substituted pyridines to generate a diverse library of starting scaffolds.

Investigation of Hybrid Molecules Combining the Cyclopropanol-Pyridine Core with Other Chemical Architectures

The creation of hybrid molecules, which covalently link two or more distinct pharmacophoric or functional fragments, is a powerful strategy to develop compounds with novel or enhanced properties. nih.govnih.gov This approach aims to combine the features of the individual components or to exploit synergistic effects. The this compound core is an excellent candidate for incorporation into such hybrids.

The hydroxyl group of the molecule is a prime site for modification. It can be esterified or converted to an ether, linking it to other chemical architectures. For example, combining the cyclopropanol-pyridine core with known biologically active moieties, such as purine (B94841) or pyrimidine (B1678525) derivatives, could lead to novel compounds with unique pharmacological profiles. nih.govnih.gov

Below is a table illustrating potential hybrid molecules derived from this compound.

| Hybrid Strategy | Linked Architecture | Potential Linkage | Example Hybrid Structure Name |

| Esterification | Ibuprofen (NSAID) | Ester | 1-(pyridin-4-yl)cyclopropyl 2-(4-isobutylphenyl)propanoate |

| Etherification | 6-chloropurine (Purine analogue) | Ether | 4-(1-((9H-purin-6-yl)oxy)cyclopropyl)pyridine |

| Urea Formation | Toluidine | Urea (via isocyanate intermediate) | 1-(1-(pyridin-4-yl)cyclopropyl)-3-(m-tolyl)urea |

These hybrid molecules are designed to position distinct chemical entities in a specific spatial orientation, dictated by the rigid cyclopropane (B1198618) linker. This can be crucial for optimizing interactions with biological targets or for creating materials with specific structural properties.

Systematic Chemical Modification of the Pyridine and Cyclopropane Subunits to Explore Chemical Space

Exploring the chemical space around a core scaffold involves making systematic, incremental changes to its structure and observing the impact on its properties. nih.govmdpi.com This process is fundamental to understanding structure-activity relationships (SAR). biosolveit.de For this compound, both the pyridine and cyclopropane subunits are targets for such modification.

Modification of the Pyridine Subunit: The pyridine ring is a versatile platform for chemical modification. nih.govnih.gov Substituents can be introduced at positions 2, 3, 5, and 6 to modulate the electronic properties, steric profile, and hydrogen bonding capacity of the molecule. For instance, introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can significantly alter the pKa of the pyridine nitrogen and its ability to engage in interactions. ncert.nic.in Furthermore, the pyridine nitrogen itself can be oxidized to an N-oxide, which can act as a bioisostere and change the molecule's solubility and metabolic profile. scispace.com Advanced techniques like skeletal editing could even transform the pyridine core into other aromatic systems, such as benzene (B151609), enabling significant structural leaps. nih.gov

Modification of the Cyclopropane Subunit: The cyclopropane ring, while seemingly simple, also offers opportunities for modification. Substituents can be introduced on the two methylene (B1212753) carbons of the ring, although this often requires multi-step synthesis of the appropriately substituted cyclopropane precursor. A more common modification involves the ring-opening of the cyclopropanol. This transformation can be triggered under various conditions (acidic, basic, or metal-catalyzed) to yield products like β-substituted ketones or other functionalized linear chains, effectively using the cyclopropanol as a masked functional group.

The table below details systematic modifications to explore the chemical space of the parent compound.

| Modification Site | Modification Type | Example Substituent/Group | Resulting Compound Name | Rationale |

| Pyridine Ring (Position 2) | Substitution | Chloro (-Cl) | 1-(2-chloropyridin-4-yl)cyclopropan-1-ol | Introduce electron-withdrawing group, alter electronics. |

| Pyridine Ring (Position 3) | Substitution | Methyl (-CH₃) | 1-(3-methylpyridin-4-yl)cyclopropan-1-ol | Introduce electron-donating group, add steric bulk. |

| Pyridine Ring (Nitrogen) | Oxidation | N-Oxide | 1-(1-oxidopyridin-1-ium-4-yl)cyclopropan-1-ol | Modify polarity and hydrogen bonding potential. scispace.com |

| Cyclopropane Ring | Ring-Opening | Acid-catalyzed rearrangement | 1-(pyridin-4-yl)butan-1-one | Access linear ketone derivatives. |

| Cyclopropane Ring (Position 2) | Substitution | Dimethyl | 1-(pyridin-4-yl)-2,2-dimethylcyclopropan-1-ol | Increase lipophilicity and steric hindrance. |

Incorporation of the Chemical Compound into Advanced Organic Frameworks or Supramolecular Assemblies

The unique geometry and functional groups of this compound make it an attractive building block, or "tecton," for constructing larger, highly organized structures such as supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions like hydrogen bonds and halogen bonds to assemble molecules into predictable, extended networks. nih.gov The this compound molecule possesses both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the pyridine nitrogen). This dual nature allows it to self-assemble or to co-crystallize with other molecules to form complex architectures. For example, it could form hydrogen-bonded chains or sheets, where the rigid cyclopropane unit dictates the spacing and orientation of the interacting pyridine rings.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridine nitrogen of this compound is a classic coordination site for a wide variety of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺). When used as a ligand (or "linker") in MOF synthesis, it can coordinate to metal centers. The rigid, non-planar structure of the molecule, with the pyridine ring and the hydroxyl group held at a specific angle by the cyclopropane spacer, can direct the formation of 3D frameworks with unique topologies and pore structures. ossila.com The hydroxyl group could also remain uncoordinated within the MOF pores, offering a site for post-synthetic modification or for specific interactions with guest molecules, potentially leading to applications in gas storage or catalysis. A related ligand, 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid, demonstrates how pyridine-containing linkers are used to create dynamic MOFs. ossila.com

Future Directions and Emerging Research Avenues for 1 Pyridin 4 Yl Cyclopropan 1 Ol Chemistry

Development of Innovative Catalytic Systems for More Efficient and Selective Synthesis

The synthesis of pyridyl-substituted cyclopropanes and cyclopropanols is rapidly evolving beyond traditional methods. Research is now focused on developing novel catalytic systems that offer higher efficiency, precision, and stereoselectivity.

A significant area of innovation lies in biocatalysis. Hemoproteins, such as myoglobin (B1173299) and cytochromes P450, are emerging as powerful biocatalysts for carbene transfer reactions. nih.govacs.orgnih.gov Researchers have developed a biocatalytic strategy for the stereoselective synthesis of pyridine-functionalized cyclopropanes using pyridotriazoles (PyTz) as stable carbene precursors. wpmucdn.comacs.org This enzymatic approach, utilizing engineered myoglobins, facilitates the asymmetric cyclopropanation of a wide range of olefins with high activity and enantiodivergent selectivity, providing access to optically active pyridine-containing cyclopropanes. nih.govwpmucdn.com

Another promising frontier is the use of hydrogen borrowing (HB) catalysis. acs.org This sustainable method enables the α-cyclopropanation of ketones by mediating the reaction between an alcohol and a hindered ketone. acs.org The metal catalyst temporarily "borrows" hydrogen from the alcohol to facilitate an aldol (B89426) condensation and subsequent reduction, ultimately forming the cyclopropane (B1198618) ring. acs.org This technique has been successfully applied to create pyridyl-substituted products, demonstrating its utility for this class of compounds. acs.org

Future research will likely focus on expanding the scope and refining these innovative systems. This includes the discovery and engineering of new enzymes with enhanced substrate specificity and the development of more robust and versatile transition-metal catalysts for reactions like hydrogen borrowing.

Table 1: Emerging Catalytic Systems for Pyridyl Cyclopropane Synthesis

| Catalytic System | Catalyst Type | Key Features | Relevant Compounds | Citations |

|---|---|---|---|---|

| Biocatalysis | Engineered Hemoproteins (e.g., Myoglobin) | High stereoselectivity; Enantiodivergent control; Uses stable pyridotriazole carbene precursors. | Optically active pyridine-containing mono- and diaryl cyclopropanes. | nih.govwpmucdn.comacs.orgnih.gov |

| Hydrogen Borrowing (HB) Catalysis | Iridium or Ruthenium Complexes | Sustainable; In-situ generation of reactants; Forms cyclopropanes from alcohols and ketones. | Pyridyl-substituted cyclopropanes. | acs.org |

| Titanium-Catalyzed Cyclopropanation | Titanium(IV) isopropoxide | Efficient formation of 1-substituted cyclopropanols from esters and Grignard reagents. | 1-(Pyridin-4-yl)cyclopropan-1-ol. | organic-chemistry.org |

Application of Green Chemistry Principles in the Synthesis and Transformations of the Compound

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. pharmtech.comresearchgate.net The synthesis of this compound and its derivatives is an area ripe for the application of these sustainable practices. rasayanjournal.co.inmdpi.com

Key green chemistry approaches applicable to this compound include:

Use of Greener Solvents: Research is moving away from hazardous organic solvents towards more benign alternatives like water, ionic liquids, or supercritical fluids. researchgate.netmdpi.com Pfizer and GlaxoSmithKline have developed solvent selection guides to promote the use of greener options in their research and development processes. pharmtech.com

Energy Efficiency: Microwave-assisted synthesis and mechanochemistry are being explored to reduce reaction times and energy consumption. nih.govnih.gov These methods often lead to higher yields and purer products with less waste. rasayanjournal.co.inmdpi.com

Atom Economy and Waste Reduction: The development of one-pot, multicomponent reactions is a cornerstone of green synthesis. nih.govnih.gov These strategies, which combine several synthetic steps into a single procedure without isolating intermediates, maximize atom economy and reduce waste, in line with the first and eighth principles of green chemistry. nih.gov The use of catalysis, particularly biocatalysis as mentioned previously, is inherently green as it replaces stoichiometric reagents that generate significant waste. pharmtech.com

Renewable Feedstocks: A long-term goal is to source starting materials from renewable biomass rather than diminishing fossil resources, a key aim of sustainable chemistry. york.ac.uk

Future efforts will concentrate on integrating these principles into a holistic, sustainable lifecycle for this compound, from its synthesis to its final application. mdpi.com

Exploration of Advanced Functional Materials Utilizing the this compound Scaffold

The fusion of a pyridine (B92270) ring and a cyclopropane group creates a scaffold with high value, particularly in medicinal chemistry. nih.govwpmucdn.com Cyclopropanes are recognized as key pharmacophores that can enhance a drug molecule's potency, metabolic stability, and pharmacokinetic properties. acs.org The pyridine moiety is the second most abundant nitrogen-containing ring in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. wpmucdn.com

The primary application for advanced materials based on the this compound scaffold is in drug discovery. This scaffold is a valuable starting point for developing small molecule inhibitors for therapeutic targets, such as the transforming growth factor-β (TGF-β) type I receptor (ALK5), which is implicated in cancer and fibrotic diseases. researchgate.net

Beyond pharmaceuticals, pyridine-containing molecules are used in the development of polymers and other materials. mdpi.com While less explored for this specific compound, the unique electronic and structural characteristics of the this compound scaffold could potentially be exploited in areas such as:

Functional Polymers: Incorporation into polymer backbones to create materials with specific thermal or electronic properties. mdpi.com

Organometallic Frameworks: Use as a ligand in the construction of metal-organic frameworks (MOFs) or other coordination polymers.

Research in this area will focus on synthesizing libraries of derivatives and screening them for biological activity against various diseases, as well as exploring their potential in non-pharmaceutical material science applications.

Integration of Machine Learning and Artificial Intelligence for Predicting Reactivity and Designing Novel Analogues

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and chemical synthesis. nih.gov These computational tools offer powerful new ways to accelerate research related to this compound.

Key applications of AI/ML in this context include:

Predicting Chemical Reactivity: A significant bottleneck in synthesizing novel compounds is predicting reaction outcomes. mit.edu ML models can be trained on large datasets of chemical reactions to accurately predict yields and identify optimal reaction conditions, thus reducing the number of failed experiments and conserving resources. mit.edu

Designing Novel Analogues: Generative AI models can design new molecules with desired properties. nih.govcreative-diagnostics.com Tools like DeepMGM and SCAFFOLDGPT can generate virtual libraries of novel compounds based on a core scaffold like this compound. nih.govarxiv.org These models can be fine-tuned to create molecules that are predicted to be active against a specific biological target, such as a protein kinase. nih.gov

Structure-Based Drug Design: AI platforms like SurfGen use deep learning to analyze the surface of a protein's binding pocket and design a complementary small molecule from scratch, inspired by the classic "lock-and-key" model. researchgate.net

Table 2: AI and Machine Learning Tools in Compound Development

| AI/ML Application | Specific Tool/Approach | Function | Relevance to this compound | Citations |

|---|---|---|---|---|

| Novel Scaffold Generation | DeepMGM, SCAFFOLDGPT | Generates virtual libraries of novel molecules based on a core scaffold. | Designing new analogues with potentially improved efficacy or properties. | nih.govarxiv.org |

| Reactivity Prediction | Custom ML Models | Predicts reaction yields and selectivity from historical or literature data. | Optimizing the synthesis of new derivatives and improving efficiency. | mit.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.